N-(3,5-dimethoxyphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an imidazo[2,1-b]thiazole ring, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the p-Tolyl Group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide can be compared with other similar compounds, such as:
- N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide
- This compound derivatives
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
InChI |
InChI=1S/C22H21N3O3S/c1-14-4-6-15(7-5-14)20-12-25-17(13-29-22(25)24-20)10-21(26)23-16-8-18(27-2)11-19(9-16)28-3/h4-9,11-13H,10H2,1-3H3,(H,23,26) |
InChI Key |
AVPHMFAWWSWNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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